1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide
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Overview
Description
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide is a synthetic compound that belongs to the class of naphthyridine derivatives. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a naphthyridine core and a benzo[1,3]dioxol-5-ylmethyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid.
Formation of Amide: The carboxylic acid group is then reacted with benzo[1,3]dioxol-5-ylmethylamine to form the desired amide.
Reaction Conditions: The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. By inhibiting this enzyme, the compound prevents bacterial replication and exerts its antibacterial effects .
Comparison with Similar Compounds
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide can be compared with other similar compounds, such as:
Nalidixic Acid: Both compounds share a naphthyridine core, but nalidixic acid lacks the benzo[1,3]dioxol-5-ylmethyl group. Nalidixic acid is primarily used as an antibacterial agent.
Oxolinic Acid: Similar to nalidixic acid, oxolinic acid also has a naphthyridine core but differs in its substituents.
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-23-10-15(18(24)14-6-4-12(2)22-19(14)23)20(25)21-9-13-5-7-16-17(8-13)27-11-26-16/h4-8,10H,3,9,11H2,1-2H3,(H,21,25) |
InChI Key |
XIRFXLPYWIFNQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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